molecular formula C9H9F3N2O2 B12450553 4-Isopropyl-2-trifluoromethyl pyrimidine-5-carboxylic acid CAS No. 914201-22-2

4-Isopropyl-2-trifluoromethyl pyrimidine-5-carboxylic acid

Cat. No.: B12450553
CAS No.: 914201-22-2
M. Wt: 234.17 g/mol
InChI Key: GAKSCPNNFHCXNW-UHFFFAOYSA-N
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Description

Historical Context of Pyrimidine Carboxylic Acid Derivatives in Organic Chemistry

Pyrimidine carboxylic acids emerged as critical intermediates in the mid-20th century, with early studies focusing on their synthesis for nucleotide analog development. The foundational work by Rider et al. (1942) demonstrated the feasibility of synthesizing pyrimidine-5-carboxylic acid derivatives through oxidative methods, paving the way for functionalization at the 2-, 4-, and 5-positions. These efforts were driven by the need to mimic natural pyrimidines like orotic acid, which plays a central role in nucleotide biosynthesis.

By the 2010s, advances in regioselective substitution techniques enabled the incorporation of halogenated and alkyl groups into the pyrimidine ring. For instance, Xiang et al. (2016) synthesized 2-alkylthio-4-sulfonamide pyrimidine hydroxamic acids, highlighting the importance of electron-withdrawing groups (e.g., trifluoromethyl) in enhancing biological activity. Concurrently, Löffler et al. (2015) elucidated the biochemical relevance of pyrimidine derivatives, emphasizing their potential as enzyme inhibitors or prodrug candidates. The introduction of branched alkyl chains, such as isopropyl groups, marked a shift toward optimizing pharmacokinetic properties through steric shielding of the carboxylic acid moiety.

Structural Significance of Isopropyl and Trifluoromethyl Substituents

The trifluoromethyl group (-CF₃) at position 2 and the isopropyl group (-CH(CH₃)₂) at position 4 introduce distinct electronic and steric effects:

Electronic Effects

  • The -CF₃ group is strongly electron-withdrawing, polarizing the pyrimidine ring and increasing the acidity of the carboxylic acid at position 5. This polarization enhances reactivity in nucleophilic substitution or metal-catalyzed coupling reactions.
  • Computational studies of analogous compounds (e.g., pyrimidine-4-carboxylic acid) reveal that electron-withdrawing substituents reduce π-electron density at the nitrogen atoms, altering hydrogen-bonding capabilities.

Steric and Metabolic Considerations

  • The isopropyl group creates a bulky environment at position 4, shielding the ring from enzymatic degradation. This property is critical in drug design, where metabolic stability directly impacts bioavailability.
  • X-ray crystallography of pyrimidine-4-carboxylic acid derivatives shows that alkyl substituents influence molecular packing via van der Waals interactions, which can stabilize crystalline phases.
Table 1: Comparative Effects of Substituents on Pyrimidine Derivatives
Substituent Position Electronic Effect Steric Impact
-CF₃ 2 Electron-withdrawing Moderate
-CH(CH₃)₂ 4 Weakly donating High

Nomenclature and IUPAC Classification

The systematic name 4-isopropyl-2-trifluoromethyl pyrimidine-5-carboxylic acid follows IUPAC guidelines:

  • Parent structure : Pyrimidine (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3).
  • Substituents :
    • A trifluoromethyl group (-CF₃) at position 2.
    • An isopropyl group (-CH(CH₃)₂) at position 4.
    • A carboxylic acid (-COOH) at position 5.

The numbering of the pyrimidine ring begins with the nitrogen at position 1 and proceeds clockwise. The suffix "-carboxylic acid" denotes the functional group at position 5, while prefixes specify the substituents in ascending numerical order. This nomenclature ensures unambiguous identification across synthetic and regulatory contexts.

For example, the parent compound pyrimidine-5-carboxylic acid (CAS RN 4595-61-3) lacks the isopropyl and trifluoromethyl groups but shares the carboxylic acid moiety. The addition of these substituents reflects a deliberate strategy to modulate reactivity and interaction profiles for targeted applications.

Properties

CAS No.

914201-22-2

Molecular Formula

C9H9F3N2O2

Molecular Weight

234.17 g/mol

IUPAC Name

4-propan-2-yl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H9F3N2O2/c1-4(2)6-5(7(15)16)3-13-8(14-6)9(10,11)12/h3-4H,1-2H3,(H,15,16)

InChI Key

GAKSCPNNFHCXNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NC=C1C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Trifluoromethylation and Cyclization Strategy

Core Reaction Pathway

A two-step strategy combines trifluoromethylation of a pyrimidine precursor with subsequent cyclization to introduce the isopropyl and carboxylic acid groups. This approach is validated by methodologies in patent CN106187911A and US20140135497A1 .

Step 1: Trifluoromethylation

Uracil derivatives are trifluoromethylated using sodium trifluoromethanesulfinate (CF₃SO₂Na) and organic peroxides (e.g., tert-butyl hydroperoxide, TBHP) in aqueous media. This step forms 5-trifluoromethyluracil (5-TFU) , a key intermediate.

Reaction Conditions :

  • Temperature : 40–100°C
  • Catalyst : FeSO₄ (optional)
  • Yield : ~70% (depending on purity of CF₃SO₂Na).
Step 2: Cyclization and Functionalization

5-TFU undergoes cyclization with trifluoroacetamidine in the presence of dehydrating agents (e.g., P₂O₅, H₂SO₄) to form the pyrimidine core. Subsequent reactions introduce the isopropyl and carboxylic acid groups.

Example Protocol :

  • Dehydration : React 5-TFU with trifluoroacetamidine in ethanol under reflux.
  • Isopropyl Introduction : Use isopropyl Grignard reagent or alkyl lithium reagents to substitute halogenated intermediates.
  • Carboxylation : Hydrolyze ester intermediates (e.g., ethyl esters) to yield the carboxylic acid.

Grignard Reagent-Mediated Substitution

Targeting Position 4 for Isopropyl Group

This method leverages halogenated pyrimidine intermediates (e.g., 2-chloro-5-bromo-pyrimidine) and Grignard reagents to install the isopropyl group at position 4.

Key Steps :
  • Halogenation : Synthesize 2-chloro-5-bromo-pyrimidine via chlorination of uracil derivatives.
  • Grignard Addition : React with isopropyl magnesium bromide in THF or 2-MeTHF at −70°C to −40°C.
  • Boc Protection : Treat intermediates with tert-butyl dicarbonate (Boc₂O) to stabilize the isopropyl group.
  • Deprotection and Hydrolysis : Remove Boc groups and hydrolyze esters to obtain the carboxylic acid.

Optimized Conditions :

Parameter Value Source
Grignard Reagent Isopropyl MgBr (1.2 eq)
Solvent THF or 2-MeTHF
Temperature −70°C to −40°C
Yield (HPLC Purity) 82–91%

One-Pot Cyclocondensation

Direct Synthesis from Acyclic Precursors

A streamlined approach from CN106187911A employs ethyl pyruvate and dimethylformamide dimethyl acetal to generate a butenoic ester intermediate, followed by cyclization with trifluoroacetamidine.

Reaction Sequence :
  • Butenoic Ester Formation : React ethyl pyruvate with dimethylformamide dimethyl acetal in DMF at 25°C.
  • Trifluoromethylation : Treat with trifluoroacetamidine under reflux in ethanol.
  • Isopropyl Introduction : Introduce isopropyl groups via alkylation or Grignard reactions post-cyclization.
  • Carboxylic Acid Formation : Hydrolyze ester groups using HCl or NaOH.

Critical Parameters :

Step Conditions Yield
Butenoic Ester 45°C, vacuum distillation 62%
Cyclization Reflux, 2h 82%
Hydrolysis HCl/H₂O, 5h 98.3%

Comparative Analysis of Methods

Efficiency and Scalability

Method Advantages Limitations
Trifluoromethylation + Cyclization High yield, well-documented intermediates Multistep, requires strict temperature control
Grignard Substitution Direct isopropyl introduction, high purity Cryogenic conditions, limited solvent options
One-Pot Cyclocondensation Minimal purification steps, cost-effective Requires precise stoichiometry

Data Tables

Summary of Key Reagents and Conditions

Reagent/Step Role Optimal Conditions Source
CF₃SO₂Na Trifluoromethylation 40–100°C, aqueous medium
Isopropyl MgBr Isopropyl group introduction −70°C to −40°C, THF/2-MeTHF
Boc₂O Isopropyl group stabilization RT, THF
Trifluoroacetamidine Cyclization Reflux, ethanol

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-2-trifluoromethyl pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield corresponding esters or amides, while reduction of the pyrimidine ring may produce partially or fully reduced derivatives.

Scientific Research Applications

4-Isopropyl-2-trifluoromethyl pyrimidine-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Isopropyl-2-trifluoromethyl pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to the inhibition of enzyme activity or modulation of receptor function, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

The following analysis compares 4-isopropyl-2-trifluoromethyl pyrimidine-5-carboxylic acid with structurally related pyrimidine derivatives, focusing on substituent effects, synthesis, and properties.

Substituent Effects and Functional Group Variations
Compound Name Substituents (Positions) Key Functional Groups Molecular Weight (g/mol)
4-Isopropyl-2-trifluoromethyl pyrimidine-5-carboxylic acid -CF₃ (C2), -CH(CH₃)₂ (C4), -COOH (C5) Carboxylic acid ~264.2 (calculated)
2-Methyl-4-isopropylpyrimidine-5-carboxylic acid -CH₃ (C2), -CH(CH₃)₂ (C4), -COOH (C5) Carboxylic acid 210.2 (CAS 127958-08-1)
4-Iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester -CF₃ (C2), -I (C4), -COOEt (C5) Ethyl ester 366 (observed via LCMS)
4-Hydroxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid ethyl ester -SMe (C2), -OH (C4), -COOEt (C5) Hydroxy, thioether, ester ~256.3 (calculated)
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate -SO₂Me (C2), -C₆H₄F (C4), -COOMe (C5) Sulfone, fluorophenyl, ester 356.4 (crystal structure)

Key Observations :

  • Electronic Effects : The trifluoromethyl group (-CF₃) in the target compound is strongly electron-withdrawing, enhancing electrophilic reactivity at adjacent positions compared to the methyl (-CH₃) group in .
  • Biological Relevance : Sulfonyl (-SO₂Me) and fluorophenyl groups (as in ) are common in drug design for target binding and metabolic resistance, whereas the carboxylic acid (-COOH) in the target compound may facilitate salt formation or hydrogen bonding.
Physicochemical Properties
  • Solubility : The carboxylic acid group (-COOH) improves aqueous solubility compared to ester derivatives (e.g., ethyl esters in ), though the isopropyl group may counteract this by increasing hydrophobicity.
  • Stability : Trifluoromethyl groups generally enhance thermal and oxidative stability relative to methylsulfanyl (-SMe) or hydroxy (-OH) substituents .

Biological Activity

4-Isopropyl-2-trifluoromethyl pyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring with an isopropyl group at position 4 and a trifluoromethyl group at position 2, with a carboxylic acid functional group at position 5. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological activity.

Research suggests that compounds containing pyrimidine structures can exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. Specifically, the mechanism of action for 4-isopropyl-2-trifluoromethyl pyrimidine-5-carboxylic acid may involve:

  • Inhibition of Enzymatic Activity : Similar to other pyrimidine derivatives, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. For example, studies have shown that certain pyrimidine derivatives effectively suppress COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • Modulation of Signaling Pathways : The compound may interact with specific receptors or enzymes involved in cellular signaling pathways, influencing processes such as pain sensitization and inflammation .

Biological Activity Data

Activity Type Effect IC50/ED50 Values Reference
Anti-inflammatoryCOX-2 inhibition0.04 μmol (comparable to celecoxib)
AntimicrobialBacterial inhibitionTBD
AnticancerCell proliferation inhibitionTBD

Case Studies

  • Anti-inflammatory Effects : A study investigating various pyrimidine derivatives demonstrated that compounds similar to 4-isopropyl-2-trifluoromethyl pyrimidine-5-carboxylic acid significantly reduced inflammation in animal models. The derivatives exhibited potent inhibition of COX enzymes and reduced levels of inflammatory mediators such as nitric oxide and prostaglandins .
  • Antimicrobial Activity : Research has indicated that certain pyrimidine derivatives can exhibit antimicrobial properties against a range of pathogens. While specific data for the compound is limited, its structural analogs have shown promising results against bacteria and fungi .
  • Anticancer Potential : Preliminary studies suggest that pyrimidine derivatives may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The exact effects of 4-isopropyl-2-trifluoromethyl pyrimidine-5-carboxylic acid on cancer cells are still under investigation but warrant further exploration due to the structural similarities with known anticancer agents .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the pyrimidine core and substituents significantly influence the biological activity of these compounds. For instance:

  • The introduction of electron-withdrawing groups like trifluoromethyl at position 2 enhances potency against COX enzymes.
  • The isopropyl group at position 4 contributes to increased lipophilicity, which may improve cellular uptake and bioavailability .

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